molecular formula C6H10N2O2S B043069 4,5-Dihydro-2-(methylthio)-1h-imidazole-1-carboxylic acid methyl ester CAS No. 60546-77-2

4,5-Dihydro-2-(methylthio)-1h-imidazole-1-carboxylic acid methyl ester

Cat. No. B043069
CAS RN: 60546-77-2
M. Wt: 174.22 g/mol
InChI Key: HYPMQJSKHPUPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4,5-Dihydro-2-(methylthio)-1H-imidazole-1-carboxylic acid methyl ester involves the reaction of 4,5-dihydro-2-(methylthio)-1H-imidazoles with active methylene compounds. This process affords the corresponding substituted methyleneimidazolidines through the elimination of methanethiol. The compound can undergo further reactions, such as addition and cyclocondensation with esters of α,β-unsaturated acids, to yield imidazo[1,2-a]pyridines (Huang & Tzai, 1986).

Molecular Structure Analysis

The crystal structure of related imidazole derivatives, such as 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate, provides insights into the planarity and three-dimensional networking through hydrogen bonding of similar compounds. This structural analysis aids in understanding the molecular geometry and potential intermolecular interactions of 4,5-Dihydro-2-(methylthio)-1H-imidazole-1-carboxylic acid methyl ester (Wu, Liu, & Ng, 2005).

Chemical Reactions and Properties

This compound is involved in various chemical reactions, demonstrating its versatility in organic synthesis. For example, it participates in the synthesis of ketene aminals with an imidazolidine ring, showcasing its reactivity towards active methylene compounds and its role in the formation of complex heterocyclic systems (Huang & Tzai, 1986).

Physical Properties Analysis

While specific studies on the physical properties of 4,5-Dihydro-2-(methylthio)-1H-imidazole-1-carboxylic acid methyl ester are scarce, the analysis of related compounds can provide insights. For instance, the solubility, melting point, and crystal structure of analogs can offer valuable information about the physical characteristics of this compound.

Chemical Properties Analysis

The chemical properties of 4,5-Dihydro-2-(methylthio)-1H-imidazole-1-carboxylic acid methyl ester, such as reactivity with other compounds, stability under various conditions, and potential for further functionalization, are crucial for its application in synthetic chemistry. The compound's ability to undergo condensation with active methylene compounds and participate in addition and cyclocondensation reactions highlights its chemical versatility and potential as a building block in organic synthesis (Huang & Tzai, 1986).

Scientific Research Applications

  • Imidazole-4,5-dicarboxamides, related to the chemical , have been synthesized with potential as kinase inhibitors due to their ability to competitively bind to the ATP site. This offers a pathway for the development of therapeutic agents in cancer treatment and other diseases involving kinase dysregulation (Solinas, Dicesare, & Baures, 2008).

  • Novel substituted 2-(phenyl)-3H-benzo(d)imidazole-5-carboxylic acids and their methyl esters, structurally similar to the compound , have shown potential as potent anti-breast cancer agents, with specific compounds demonstrating significant antiproliferative effects (Karthikeyan, Solomon, Lee, & Trivedi, 2017).

  • 1-(o-hydroxyphenyl)imidazole carboxylic esters, structurally similar to the compound , have been used to synthesize new active-site model compounds of cytochrome c oxidase, providing insights into proton transfer processes in this crucial enzyme (Collman, Wang, Zhong, & Zeng, 2000).

  • The synthesis of ketene aminals with an imidazolidine ring was achieved through the condensation of 4,5-dihydro-2-(methylthio)-1H-imidazoles with active methylene compounds, indicating the compound's utility in organic synthesis (Huang & Tzai, 1986).

  • Imidazole-based compounds, including those structurally related to the compound , have been explored as thromboxane synthase inhibitors, potentially contributing to the development of new therapeutic agents for cardiovascular diseases (Manley et al., 1987).

Safety And Hazards

I couldn’t find specific safety and hazard information for “4,5-Dihydro-2-(methylthio)-1h-imidazole-1-carboxylic acid methyl ester”.


Future Directions

The future directions for research on “4,5-Dihydro-2-(methylthio)-1h-imidazole-1-carboxylic acid methyl ester” are not specified in the sources I found.


Please note that this information is based on a similar compound, “2-(methylthio)-4,5-dihydro-1H-imidazole”, and may not fully apply to “4,5-Dihydro-2-(methylthio)-1h-imidazole-1-carboxylic acid methyl ester”. For more accurate information, further research is needed.


properties

IUPAC Name

methyl 2-methylsulfanyl-4,5-dihydroimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S/c1-10-6(9)8-4-3-7-5(8)11-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPMQJSKHPUPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydro-2-(methylthio)-1h-imidazole-1-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dihydro-2-(methylthio)-1h-imidazole-1-carboxylic acid methyl ester
Reactant of Route 2
4,5-Dihydro-2-(methylthio)-1h-imidazole-1-carboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
4,5-Dihydro-2-(methylthio)-1h-imidazole-1-carboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
4,5-Dihydro-2-(methylthio)-1h-imidazole-1-carboxylic acid methyl ester

Citations

For This Compound
1
Citations
LF Capitán-Vallvey, E Arroyo-Guerrero… - Microchimica Acta, 2005 - Springer
A new optical absorption-based one-shot sensor for the determination of citrate is described. The citrate-sensitive element is a plasticized polymeric membrane containing a synthetic …
Number of citations: 23 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.